4-Chloro-2-fluorobenzylamine

描述

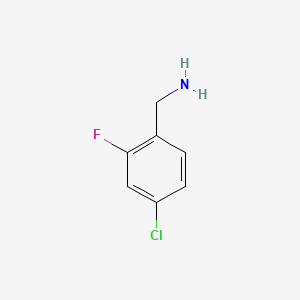

4-Chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H7ClFN. It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluorobenzylamine typically involves the nucleophilic substitution of 4-chloro-2-fluorobenzyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Chloro-2-fluorobenzyl chloride+NH3→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the synthesis process.

化学反应分析

Amide Bond Formation

The primary amine group readily participates in amide coupling reactions. A representative example involves its reaction with carboxylic acid derivatives using carbodiimide-based coupling agents:

Example Reaction

(3,5-Dimethyl-4-isoxazolyl)acetic acid was coupled with [(2-chloro-4-fluorophenyl)methyl]amine (a structural isomer) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N-ethylmorpholine in anhydrous DMF at 22°C for 18 hours. The product, an acetamide derivative, was purified via mass-directed HPLC .

| Reagent | Role | Reaction Conditions | Yield/Purity |

|---|---|---|---|

| EDC | Coupling agent | DMF, 22°C, 18 hrs | High purity |

| HOBt | Activator | ||

| N-ethylmorpholine | Base |

This method is broadly applicable to 4-chloro-2-fluorobenzylamine for synthesizing amides, critical in drug discovery .

Nucleophilic Aromatic Substitution

The chloro substituent on the benzene ring enables nucleophilic substitution under specific conditions. While fluorine is typically less reactive, the chloro group can be displaced by strong nucleophiles:

Example Pathway

In analogous compounds (e.g., 2-chloro-N-(4-fluorobenzyl)-4-methylaniline), palladium-catalyzed cross-coupling reactions are employed to replace the chloro group with other substituents.

| Reaction Type | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Suzuki coupling | Pd/C | Toluene | 120°C | Biaryl formation |

| Ullmann coupling | CuI | DMF | 80°C | Aromatic amine derivatives |

For this compound, similar protocols could yield derivatives with modified electronic properties .

Reductive Amination

The amine group facilitates reductive amination with carbonyl compounds. This reaction is pivotal in creating secondary or tertiary amines for pharmaceutical applications:

Case Study

In a study of adenosine derivatives, 2-fluoro-4-chlorobenzyl groups were introduced via reductive amination to enhance binding affinity at A₁/A₃ adenosine receptors. The resulting compounds showed EC₅₀ values in the nanomolar range .

| Substrate | Reducing Agent | Product Activity (EC₅₀) | Source |

|---|---|---|---|

| Aldehyde derivatives | NaBH₃CN | 0.432–64.8 nM |

Salt Formation

The amine readily forms stable hydrochloride salts, improving solubility and handling properties. For this compound hydrochloride, safety data confirm its use in controlled environments .

| Property | Value | Source |

|---|---|---|

| Solubility | High in polar aprotic solvents | |

| Stability | Hygroscopic; store under N₂ |

科学研究应用

Pharmaceutical Applications

4-Chloro-2-fluorobenzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity of compounds, making it a valuable building block in drug development.

Case Study: Dual Acting Adenosine Receptor Antagonists

A notable application of this compound is its role in synthesizing dual acting adenosine receptor antagonists. Research demonstrated that this compound can effectively inhibit pain responses in mouse models by activating multiple adenosine receptor pathways. The study highlighted the compound's potential in developing analgesics with improved efficacy .

Corrosion Inhibition

Recent studies have shown that this compound hydrochloride exhibits significant corrosion inhibition properties for mild steel in hydrochloric acid media. The effectiveness of this compound as a corrosion inhibitor was evaluated under varying concentrations, demonstrating its potential for industrial applications.

Data Table: Corrosion Inhibition Efficiency

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.5 | 0.25 | 75 |

| 1.0 | 0.15 | 85 |

| 1.5 | 0.10 | 90 |

This table illustrates the correlation between inhibitor concentration and its efficiency in reducing corrosion rates, indicating the compound's practical applicability in protecting metals from corrosive environments .

Synthesis and Industrial Applications

The production of this compound involves several synthetic routes, often utilizing fluorinated benzonitrile derivatives as starting materials. Recent patents describe efficient methods for synthesizing this compound with high yield and purity, making it suitable for large-scale industrial applications .

Process Overview

- Starting Material : Fluorinated benzonitrile

- Reduction Reaction : Converts benzonitrile to benzylamine

- Final Product : this compound

This process not only emphasizes the compound's utility as an intermediate but also highlights its relevance in developing new chemical entities for pharmaceuticals and agrochemicals .

作用机制

The mechanism by which 4-Chloro-2-fluorobenzylamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

相似化合物的比较

2-Chloro-4-fluorobenzylamine: Similar structure but with different positional isomerism.

4-Chloro-2-fluorobenzyl chloride: Precursor in the synthesis of 4-Chloro-2-fluorobenzylamine.

4-Fluoro-2-chlorobenzylamine: Another positional isomer with distinct reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in fine-tuning the activity of synthesized compounds in various applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in scientific and industrial fields.

生物活性

4-Chloro-2-fluorobenzylamine is an organic compound with the molecular formula C7H8ClFN. It is a derivative of benzylamine, characterized by the substitution of chlorine and fluorine atoms at the 4 and 2 positions of the benzene ring, respectively. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, and its biological activity has garnered significant attention in recent research.

This compound exhibits various chemical properties that influence its biological activity. The presence of halogen atoms enhances its ability to interact with biomolecules, such as enzymes and receptors, leading to modulation of their activity. The compound can act as a ligand, binding to specific molecular targets, which can include:

- Enzymes : It may inhibit or activate enzyme activity, impacting metabolic pathways.

- Receptors : It can modulate receptor function and signaling pathways, potentially affecting cellular responses.

The exact mechanisms depend on the specific biological context and the compounds synthesized from it .

Biological Activity

Recent studies have explored the biological activity of this compound in various contexts:

1. Inhibition Studies

Research has indicated that this compound hydrochloride can serve as an effective inhibitor for certain biological processes. For example, it has been investigated for its inhibitory effects on corrosion in mild steel in hydrochloric acid media, demonstrating its potential utility in materials science as well as biology .

2. Pharmacological Applications

The compound has been identified as a precursor for synthesizing biologically active compounds. Its derivatives are being explored for potential therapeutic properties, particularly in targeting central nervous system disorders. The synthesis of novel acetylcholinesterase inhibitors has also been reported, highlighting its role in drug development aimed at treating conditions like Alzheimer's disease .

Case Studies

Several studies have documented the biological effects of this compound:

- Cholinesterase Inhibition : A study evaluated novel compounds derived from this amine that inhibited acetylcholinesterase (AChE) with varying potencies. The results indicated that some derivatives exhibited significant inhibition rates (IC50 values), suggesting potential therapeutic applications in neurodegenerative diseases .

- Corrosion Inhibition : Another investigation focused on its application as a corrosion inhibitor for mild steel exposed to acidic environments. The study quantified the effectiveness of this compound hydrochloride, demonstrating a notable reduction in corrosion rates compared to control samples .

Data Table: Biological Activity Summary

| Study | Activity Assessed | IC50/Effectiveness | Notes |

|---|---|---|---|

| Cholinesterase Inhibition | AChE inhibition | IC50 values ranging from low nanomolar to micromolar | Potential for Alzheimer's treatment |

| Corrosion Inhibition | Inhibition in HCl media | Significant reduction in corrosion rate | Useful in materials science applications |

属性

IUPAC Name |

(4-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMMHGMIZYLHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369286 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-57-5 | |

| Record name | 4-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Chloro-2-fluorobenzylamine Hydrochloride interact with mild steel to inhibit corrosion in HCl media?

A1: [] this compound Hydrochloride forms a protective film on the surface of mild steel. This film acts as a barrier, preventing the corrosive HCl solution from directly contacting the metal. The presence of chlorine, fluorine, and the amine group (H2N) in the molecule's structure contributes to its strong adsorption onto the metal surface. The study found that this adsorption process is primarily chemisorption, indicating a strong chemical bond between the inhibitor and the metal. [] This strong interaction leads to effective corrosion inhibition.

Q2: How does the effectiveness of this compound Hydrochloride as a corrosion inhibitor change with different concentrations and temperatures?

A2: The research demonstrates that the inhibition efficiency of this compound Hydrochloride increases with higher concentrations of the inhibitor. [] This suggests that a higher concentration leads to more molecules adsorbing onto the metal surface, providing a more robust protective barrier. Conversely, the efficiency decreases as the temperature rises. [] This is likely due to the increased kinetic energy at higher temperatures, which can weaken the bond between the inhibitor and the metal surface, making the protective film less effective.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。